molecular formula C10H12O3 B13613210 (1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-ol

(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-ol

Cat. No.: B13613210
M. Wt: 180.20 g/mol
InChI Key: BWBUOEGIFALLRE-PVSHWOEXSA-N
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Description

(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-ol is an organic compound that features a dioxin ring fused with a benzene ring and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-ol typically involves the following steps:

    Formation of the Dioxin Ring: The dioxin ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Fusion with Benzene Ring: The dioxin ring is then fused with a benzene ring through a series of condensation reactions.

    Introduction of Ethan-1-ol Group: The ethan-1-ol group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency and implementing purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like hydroxide ions for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a catalyst in various organic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic effects and interactions with biological targets.

    Biochemical Studies: Used in studies to understand enzyme-substrate interactions and metabolic pathways.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals.

    Diagnostic Tools: Potential use in diagnostic assays and imaging techniques.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of (1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-amine: Similar structure but with an amine group instead of an alcohol group.

    (1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-thiol: Similar structure but with a thiol group instead of an alcohol group.

Uniqueness

The uniqueness of (1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-ol lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

(1R)-1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanol

InChI

InChI=1S/C10H12O3/c1-7(11)10-6-12-8-4-2-3-5-9(8)13-10/h2-5,7,10-11H,6H2,1H3/t7-,10?/m1/s1

InChI Key

BWBUOEGIFALLRE-PVSHWOEXSA-N

Isomeric SMILES

C[C@H](C1COC2=CC=CC=C2O1)O

Canonical SMILES

CC(C1COC2=CC=CC=C2O1)O

Origin of Product

United States

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